1-[Chloro(phenyl)methyl]-2-fluorobenzene
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Overview
Description
1-[Chloro(phenyl)methyl]-2-fluorobenzene is an aromatic compound with the molecular formula C₁₃H₁₀ClF It is characterized by the presence of a chloro group attached to a phenylmethyl moiety and a fluorine atom on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Chloro(phenyl)methyl]-2-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with a chloromethylating agent under specific conditions to introduce the chloro(phenyl)methyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[Chloro(phenyl)methyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-[Chloro(phenyl)methyl]-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[Chloro(phenyl)methyl]-2-fluorobenzene exerts its effects involves interactions with specific molecular targets. The chloro and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
- 1-[Chloro(phenyl)methyl]-2-chlorobenzene
- 1-[Chloro(phenyl)methyl]-2-bromobenzene
- 1-[Chloro(phenyl)methyl]-2-iodobenzene
Comparison: 1-[Chloro(phenyl)methyl]-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in specific chemical and biological applications .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDFGWQHADEECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65214-74-6 |
Source
|
Record name | 1-[chloro(phenyl)methyl]-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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